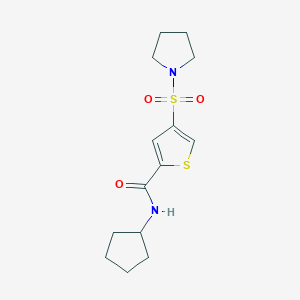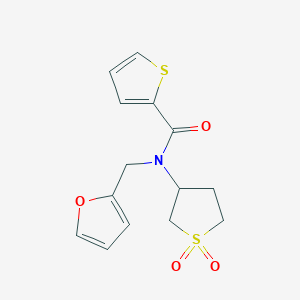![molecular formula C18H22N8O B5532867 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B5532867.png)
4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that feature triazole rings, which are known for their diverse pharmacological activities. Triazoles are a core structure in many drugs and research compounds due to their stability and the variety of reactions they can undergo.
Synthesis Analysis
The synthesis of related triazole derivatives often involves the cyclization of azides and alkynes, a process known as the Huisgen cycloaddition or "click chemistry." This reaction is highly valued for its efficiency and selectivity in forming 1,2,3-triazole rings (L'abbé et al., 2010). Another method involves the diazotization reaction leading to triazole formation, as seen in the synthesis of 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide (G. L'abbé, W. Meutermans, L. Meervelt, G. King, & A. Lenstra, 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by X-ray crystallography, which provides insights into their conformation, bonding, and interaction patterns. For example, the crystal structure analysis of related triazole compounds reveals the importance of hydrogen bonding and π-π interactions in stabilizing the molecular structure and influencing its reactivity (Anuradha et al., 2014).
Safety and Hazards
Direcciones Futuras
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-triazole derivatives, including “4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propiedades
IUPAC Name |
4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O/c1-24-16(11-26-13-19-12-20-26)22-23-17(24)14-7-9-25(10-8-14)18(27)21-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFWNXDSRXNVRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)NC3=CC=CC=C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-ethyl-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B5532805.png)
![1-cyclopentyl-N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5532816.png)
![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5532820.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5532831.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5532836.png)
![9-ethyl-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B5532840.png)
![2-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5532845.png)




![N-[2-(cyclohexylthio)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5532901.png)
![1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5532908.png)